Sodium chloride dihydrate
CAS No.: 23724-87-0
Cat. No.: VC13902401
Molecular Formula: ClH4NaO2
Molecular Weight: 94.47 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 23724-87-0 |
---|---|
Molecular Formula | ClH4NaO2 |
Molecular Weight | 94.47 g/mol |
IUPAC Name | sodium;chloride;dihydrate |
Standard InChI | InChI=1S/ClH.Na.2H2O/h1H;;2*1H2/q;+1;;/p-1 |
Standard InChI Key | XZPVPNZTYPUODG-UHFFFAOYSA-M |
Canonical SMILES | O.O.[Na+].[Cl-] |
Introduction
Chemical Composition and Basic Properties
Sodium chloride dihydrate is a hydrated ionic compound with the chemical formula NaCl·2H₂O and a molecular weight of 94.47 g/mol . Its IUPAC name, sodium chloride dihydrate, reflects the inclusion of two water molecules within its crystalline lattice. The compound crystallizes in a monoclinic system, with water molecules occupying interstitial positions between sodium (Na⁺) and chloride (Cl⁻) ions .
The Standard InChI identifier for this compound is InChI=1S/ClH.Na.2H2O/h1H;;2*1H2/q;+1;;/p-1
, which encodes its atomic connectivity and charge distribution. Unlike anhydrous sodium chloride, the dihydrate form is metastable at standard atmospheric pressure and decomposes upon warming to room temperature, releasing water molecules and reverting to the anhydrous phase .
Formation Conditions and Phase Stability
Kinetic and Thermodynamic Drivers
Sodium chloride dihydrate forms under rapid cooling conditions, typically at cooling rates exceeding 100 K·s⁻¹, which prevents the crystallization of anhydrous NaCl . This metastable phase emerges preferentially in supersaturated brines at temperatures between -20°C and 0°C. The phase diagram of the NaCl–H₂O system reveals that the dihydrate coexists with ice and anhydrous NaCl at equilibrium pressures below 0.1 MPa .
Table 1: Formation Conditions of Sodium Chloride Dihydrate
Parameter | Value/Range | Source |
---|---|---|
Cooling rate threshold | >100 K·s⁻¹ | |
Temperature range | -20°C to 0°C | |
Equilibrium pressure | <0.1 MPa |
The Gibbs free energy change for the dehydration reaction
is calculated as at 298.15 K . This positive value underscores the metastability of the dihydrate under ambient conditions.
Crystal Morphology and Growth Dynamics
Crystallographic Structure
X-ray diffraction studies indicate that sodium chloride dihydrate adopts a layered structure, with water molecules forming hydrogen-bonded networks between Na⁺ and Cl⁻ layers . The (100) and (001) facets dominate the crystal morphology, exhibiting growth rates of 0.5–1.2 μm·s⁻¹ under supersaturation conditions .
Nucleation Kinetics
The nucleation rate of NaCl·2H₂O is exceptionally low () and time-dependent, suggesting the involvement of a metastable prenucleation phase . This precursor phase, likely a disordered hydrated cluster, delays the onset of dihydrate crystallization by several hours under experimental conditions .
Inhibition Mechanisms and Industrial Relevance
Anticaking Agents
Sodium chloride dihydrate contributes to the caking of NaCl powders in cold storage. Studies identify iron(III)–tartaric acid complexes as effective growth inhibitors, reducing facet growth rates by 70–90% at concentrations of 10⁻⁴ M . The inhibition mechanism involves adsorption of the complex onto crystal surfaces, blocking active growth sites.
Table 2: Inhibitor Efficacy Against Crystal Growth
Inhibitor System | Growth Rate Reduction (%) | Target Facet |
---|---|---|
Fe(III)–tartaric acid | 85–90 | (100) |
Potassium ferrocyanide | 40–50 | (001) |
Thermodynamic Properties and Phase Equilibria
The apparent molar heat capacity () of NaCl·2H₂O at 298.15 K is 108.4 J·mol⁻¹·K⁻¹, significantly higher than anhydrous NaCl (50.5 J·mol⁻¹·K⁻¹) due to contributions from water molecule vibrations . The compound’s solubility in water follows the equation:
where is the mole fraction and is temperature in Kelvin .
Atmospheric and Climatic Implications
Sodium chloride dihydrate particles act as heterogeneous ice nuclei (IN) in cirrus clouds, initiating ice crystallization at relative humidities of 105–110% over ice . This property influences cloud albedo and precipitation patterns, with implications for climate modeling. Field studies estimate an ice nucleation active site density () of 10⁶–10⁷ cm⁻² for dihydrate aerosols at -30°C .
Recent Advances and Future Directions
Recent cryo-TEM studies have resolved the atomic-scale structure of prenucleation clusters preceding dihydrate formation . Computational models using density functional theory (DFT) predict that water molecule orientation in the clusters dictates the eventual crystal symmetry . Future research aims to exploit these insights for designing salt hydrate-based thermal energy storage materials.
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